molecular formula C19H17NO4S2 B2743803 3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylic acid CAS No. 931314-32-8

3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylic acid

Cat. No.: B2743803
CAS No.: 931314-32-8
M. Wt: 387.47
InChI Key: FRZFQXZAMFFTCQ-UHFFFAOYSA-N
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Description

This compound, also known as MSAB, is a cell-permeable compound that targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .


Molecular Structure Analysis

The empirical formula of this compound is C15H15NO4S, and its molecular weight is 305.35 . The structure includes a sulfonyl group attached to a methylamino group, which is further connected to a 4-methylphenyl group. This entire group is attached to the 3-position of a thiophene ring. The 2-position of the thiophene ring is connected to a carboxylic acid group, and the 4-position is connected to a phenyl group .


Physical And Chemical Properties Analysis

The compound is a powder that is off-white to purple in color . It is soluble in DMSO at a concentration of 25 mg/mL . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methodologies for synthesizing derivatives of thiophene carboxylates, which are structurally related to the compound of interest. For example, one study outlined a one-pot Gewald synthesis of 2-aminothiophenes, highlighting the versatility of thiophene derivatives in organic synthesis (Tormyshev et al., 2006). This process demonstrates the compound's potential as a precursor in synthesizing various aryl groups at the 4-position of 2-aminothiophenes.

Material Science Applications

In material science, thiophene derivatives have been used to create novel materials with specific properties. For instance, a study on lanthanide-potassium biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate frameworks showed their potential in gas sorption, proton conductivity, and luminescent sensing of metal ions (Zhou et al., 2016). These materials demonstrate the compound's applicability in creating frameworks with significant utility in environmental monitoring and electronic devices.

Catalysis and Chemical Transformations

Sulfone and sulfonamide groups, closely related to the compound , have been extensively studied for their roles in catalysis and as intermediates in chemical reactions. For example, the introduction of the 9-Phenyl-9-fluorenyl protecting group into amines, acids, alcohols, sulfonamides, and thiols using a mild, rapid, and chemoselective procedure illustrates the compound's relevance in synthetic chemistry for protecting group strategies (Soley & Taylor, 2019).

Safety and Hazards

The compound is classified as a combustible solid . It does not have a flash point, indicating that it does not ignite easily . The compound should be handled with care to avoid any potential hazards .

Properties

IUPAC Name

3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S2/c1-13-8-10-15(11-9-13)20(2)26(23,24)18-16(12-25-17(18)19(21)22)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZFQXZAMFFTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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